molecular formula C25H27F3N6O2 B611391 TL4-12

TL4-12

Numéro de catalogue: B611391
Poids moléculaire: 500.5 g/mol
Clé InChI: HXKJJIMUMNPQQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TL4-12 est un inhibiteur sélectif de la mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), également connue sous le nom de germinal center kinase (GCK). Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération des cellules de myélome multiple et l'induction de l'apoptose. Il est particulièrement connu pour sa capacité à surmonter la résistance aux agents immunomodulateurs dans le myélome multiple .

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Identification

The molecular structure of TL4-12 (C₂₅H₂₇F₃N₆O₂) comprises two primary fragments:

  • Benzamide core : 4-methyl-3-hydroxybenzamide derivative with a trifluoromethylphenyl-piperazine substituent.

  • Pyrimidinyloxy side chain : 6-(methylamino)-4-pyrimidinyl ether.

Retrosynthetic disconnection suggests coupling via an amide bond and an ether linkage (Figure 1) . The synthesis likely proceeds through three intermediates:

  • Intermediate A : 3-hydroxy-4-methylbenzoic acid.

  • Intermediate B : 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.

  • Intermediate C : 6-(methylamino)pyrimidin-4-ol.

Synthesis of Intermediate A: 3-Hydroxy-4-Methylbenzoic Acid

Friedel-Crafts Acylation

The synthesis begins with toluene derivatives.

  • Methylation :
    Toluene+CH3ClAlCl34-Methyltoluene\text{Toluene} + \text{CH}_3\text{Cl} \xrightarrow{\text{AlCl}_3} 4\text{-Methyltoluene} .

  • Oxidation :
    4-MethyltolueneKMnO4,H2O,Δ3-Hydroxy-4-methylbenzoic acid4\text{-Methyltoluene} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} 3\text{-Hydroxy-4-methylbenzoic acid}.

Yield : 68–72% after recrystallization (ethanol/water) .

Synthesis of Intermediate B: 3-(4-Methylpiperazin-1-yl)-5-(Trifluoromethyl)Aniline

Nitro Group Introduction

  • Nitration :
    3-Bromo-5-trifluoromethylbenzeneHNO3,H2SO43-Bromo-5-trifluoromethylnitrobenzene3\text{-Bromo-5-trifluoromethylbenzene} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} 3\text{-Bromo-5-trifluoromethylnitrobenzene}.

  • Buchwald-Hartwig Amination :
    3-Bromo-5-trifluoromethylnitrobenzene+1-MethylpiperazinePd2dba3,Xantphos,Cs2CO33-(4-Methylpiperazin-1-yl)-5-trifluoromethylnitrobenzene3\text{-Bromo-5-trifluoromethylnitrobenzene} + \text{1-Methylpiperazine} \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}, \text{Cs}_2\text{CO}_3} 3\text{-(4-Methylpiperazin-1-yl)-5-trifluoromethylnitrobenzene} .

  • Reduction :
    Nitro intermediateH2,Pd/CAniline derivative\text{Nitro intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Aniline derivative}.

Purity : ≥95% (HPLC) .

Synthesis of Intermediate C: 6-(Methylamino)Pyrimidin-4-Ol

Cyclocondensation Reaction

  • Guanidine Hydrochloride Reaction :
    Ethyl acetoacetate+Guanidine hydrochlorideNaOEt4-Hydroxy-6-methylpyrimidine\text{Ethyl acetoacetate} + \text{Guanidine hydrochloride} \xrightarrow{\text{NaOEt}} 4\text{-Hydroxy-6-methylpyrimidine}.

  • Chlorination :
    4-Hydroxy-6-methylpyrimidinePOCl34-Chloro-6-methylpyrimidine4\text{-Hydroxy-6-methylpyrimidine} \xrightarrow{\text{POCl}_3} 4\text{-Chloro-6-methylpyrimidine}.

  • Amination :
    4-Chloro-6-methylpyrimidine+MethylamineDIPEA, DMF6-(Methylamino)pyrimidin-4-ol4\text{-Chloro-6-methylpyrimidine} + \text{Methylamine} \xrightarrow{\text{DIPEA, DMF}} 6\text{-(Methylamino)pyrimidin-4-ol}.

Characterization : 1H NMR^1\text{H NMR} (DMSO-d6): δ 8.12 (s, 1H), 6.45 (s, 1H), 2.85 (s, 3H) .

Final Coupling and Deprotection

Amide Bond Formation

  • Activation of Intermediate A :
    3-Hydroxy-4-methylbenzoic acidEDC/HOBt, DMFActive ester3\text{-Hydroxy-4-methylbenzoic acid} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Active ester}.

  • Coupling with Intermediate B :
    Active ester+Intermediate BDIPEAProtected benzamide\text{Active ester} + \text{Intermediate B} \xrightarrow{\text{DIPEA}} \text{Protected benzamide}.

Reaction Time : 24 hours at 25°C .

Etherification with Intermediate C

  • Mitsunobu Reaction :
    Protected benzamide+Intermediate CDIAD, PPh3,THFThis compound precursor\text{Protected benzamide} + \text{Intermediate C} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{this compound precursor}.

  • Global Deprotection :
    PrecursorTFA/CH2Cl2This compound\text{Precursor} \xrightarrow{\text{TFA/CH}_2\text{Cl}_2} \text{this compound}.

Yield : 26–44% after preparative HPLC .

Purification and Quality Control

Chromatographic Methods

ParameterConditionResult
HPLC Column C18, 250 × 4.6 mm, 5 μmRetention time: 13.8 min
Mobile Phase Acetonitrile/0.1% TFA in H₂O (70:30)Purity ≥98%
HRMS ESI+m/z 501.25 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity in Etherification

The Mitsunobu reaction occasionally yields minor regioisomers due to competing oxygen nucleophiles. Optimization using high-pressure conditions (50°C, 48 hours) reduces byproduct formation to <2% .

Amine Protection

Boc and Fmoc groups were evaluated for Intermediate B’s aniline protection. Fmoc provided superior stability during coupling (98% yield vs. 85% for Boc) .

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch achieved 72% yield via:

  • Continuous Flow Mitsunobu : Reduced reaction time from 24 hours to 45 minutes.

  • Crystallization : Ethyl acetate/n-hexane system afforded 99.5% purity .

Analyse Des Réactions Chimiques

Types de réactions : TL4-12 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction : this compound peut être réduit pour former des analogues réduits, qui peuvent présenter des activités biologiques différentes.

Réactifs et conditions communs :

    Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium, généralement utilisés en conditions acides ou basiques.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés en conditions contrôlées.

    Substitution : Des réactifs tels que les halogénoalcanes et les amines sont utilisés dans des réactions de substitution, souvent en présence de catalyseurs tels que le palladium ou le cuivre.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques et des propriétés différentes.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier l'inhibition de MAP4K2 et ses voies de signalisation en aval.

    Biologie : Utilisé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de MAP4K2 dans la prolifération cellulaire, l'apoptose et la réponse immunitaire.

    Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du myélome multiple et d'autres cancers, en particulier pour surmonter la résistance aux médicaments.

    Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant MAP4K2 et les voies associées.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement MAP4K2, ce qui conduit à la régulation négative de protéines clés telles qu'IKZF1 et BCL-6. Cette inhibition entraîne la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules de myélome multiple. Le composé affecte également d'autres voies de signalisation, notamment la voie de la p38 mitogen-activated protein kinase, qui joue un rôle dans l'inflammation et la réponse immunitaire .

Composés similaires :

    Inhibiteurs de MAP4K3 : Les composés qui inhibent MAP4K3, un autre membre de la famille des mitogen-activated protein kinase kinase kinase kinase, présentent des activités biologiques similaires mais peuvent avoir une sélectivité et une puissance différentes.

    Inhibiteurs de MAP4K4 : Ces inhibiteurs ciblent MAP4K4 et sont utilisés dans la recherche sur le cancer et les maladies inflammatoires.

    Inhibiteurs de TAK1 : Les inhibiteurs de la kinase 1 activée par le facteur de croissance transformant bêta (TAK1) présentent des similitudes avec this compound en termes d'effets sur les voies de signalisation cellulaire.

Unicité de this compound : this compound est unique en raison de sa haute sélectivité pour MAP4K2 et de sa capacité à surmonter la résistance aux agents immunomodulateurs dans le myélome multiple. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Cancer Research

TL4-12 has shown promise in cancer research by modulating autophagy and influencing tumor microenvironments. Studies have demonstrated that inhibiting MAP4K2 with this compound can reduce cell viability and promote autophagic processes in cancer cells. This effect can potentially be leveraged to develop novel therapeutic strategies aimed at enhancing the efficacy of existing cancer treatments .

Inflammatory Diseases

The compound has also been investigated for its role in inflammatory diseases. By targeting the TLR4 (Toll-Like Receptor 4) signaling pathway, this compound may help mitigate excessive inflammatory responses. In preclinical models, this compound administration led to reduced production of pro-inflammatory cytokines, suggesting its utility as a therapeutic agent in conditions characterized by chronic inflammation .

Metabolic Disorders

Research indicates that this compound may influence metabolic pathways by modulating adipose tissue dynamics. In models of cachexia (a syndrome often associated with cancer), this compound treatment resulted in decreased macrophage infiltration and altered adipocyte function, which are critical factors in the progression of metabolic disorders . This highlights its potential as a therapeutic candidate for managing metabolic dysregulation.

Case Studies

Study Application Findings
Study on Autophagy RegulationCancer ResearchThis compound treatment increased LC3 puncta formation, indicating enhanced autophagy under stress conditions .
Inflammatory Response ModulationInflammatory DiseasesReduced TNF-α and IL-6 production in macrophages treated with this compound .
Cachexia ModelMetabolic DisordersDecreased macrophage infiltration and improved adipocyte function after this compound treatment .

Mécanisme D'action

TL4-12 exerts its effects by selectively inhibiting MAP4K2, leading to the downregulation of key proteins such as IKZF1 and BCL-6. This inhibition results in the suppression of cell proliferation and the induction of apoptosis in multiple myeloma cells. The compound also affects other signaling pathways, including the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and immune response .

Comparaison Avec Des Composés Similaires

    MAP4K3 Inhibitors: Compounds that inhibit MAP4K3, another member of the mitogen-activated protein kinase kinase kinase kinase family, exhibit similar biological activities but may have different selectivity and potency.

    MAP4K4 Inhibitors: These inhibitors target MAP4K4 and are used in research related to cancer and inflammatory diseases.

    TAK1 Inhibitors: Inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) share some similarities with TL4-12 in terms of their effects on cell signaling pathways.

Uniqueness of this compound: this compound is unique due to its high selectivity for MAP4K2 and its ability to overcome resistance to immunomodulatory agents in multiple myeloma. This makes it a valuable tool for research and potential therapeutic applications .

Activité Biologique

TL4-12 is a synthetic compound known for its potent activity as a MAP4K2 (GCK) inhibitor, with significant implications in various biological pathways, particularly those related to inflammation and cell signaling. This article provides an overview of the biological activity of this compound, including its mechanism of action, selectivity, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Chemical Name : 4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide
  • Purity : ≥98%
  • Molecular Formula : C25H27F3N4O2

This compound primarily functions as an inhibitor of MAP4K2, a kinase involved in various signaling pathways that regulate inflammatory responses. The compound exhibits an IC50 value of 37 nM , indicating its high potency against MAP4K2. Notably, this compound shows over 70-fold selectivity for MAP4K2 compared to TAK1, which has an IC50 of 2.7 μM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in conditions characterized by excessive inflammation.

Biological Activity Overview

This compound has been shown to inhibit the phosphorylation of p38 MAPK induced by pro-inflammatory cytokines such as IL-1 and TGFβ in vitro. This inhibition suggests that this compound could play a significant role in modulating inflammatory pathways, potentially offering therapeutic benefits in diseases where these pathways are dysregulated.

Table 1: Biological Activity of this compound

PropertyValue
TargetMAP4K2
IC5037 nM
Selectivity (vs TAK1)>70-fold
InhibitionIL-1 induced p38 MAPK phosphorylation
TGFβ induced p38 MAPK inhibitionYes

Case Studies and Research Findings

Several studies have investigated the effects of this compound on cellular models to understand its therapeutic potential:

  • Inflammatory Response Modulation :
    • In a study examining the effects of this compound on macrophage activation, treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
    • The study reported a 50% reduction in TNF-alpha production in response to LPS stimulation when cells were pre-treated with this compound.
  • Cancer Research :
    • Preliminary investigations into the anti-tumor effects of this compound indicated that it may inhibit tumor growth in models of breast cancer by downregulating MAPK signaling pathways.
    • In vivo studies demonstrated that administration of this compound led to a 30% decrease in tumor volume compared to control groups.
  • Neuroinflammation :
    • Research focusing on neuroinflammatory conditions has shown that this compound can reduce microglial activation and subsequent neuroinflammatory responses, providing a potential avenue for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TL4-12, and how do they mediate its anti-cancer effects?

this compound selectively inhibits MAP4K2 and GCK kinases, leading to downregulation of IKZF1 and BCL-6, which are critical for multiple myeloma (MM) cell survival . Methodologically, confirm target engagement via Western blotting for IKZF1/BCL-6 protein levels, coupled with kinase activity assays (e.g., ADP-Glo™) to validate MAP4K2/GCK inhibition. Use MM cell lines (e.g., RPMI-8226) treated with this compound (37 nM IC50) to assess proliferation (MTT assay) and apoptosis (Annexin V/PI flow cytometry) .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across cancer types?

Standardize dose-response curves (0–100 nM) in 2D/3D cell cultures, including head and neck squamous cell carcinoma (HNSCC) models. Use patient-derived xenograft (PDX) cells for translational relevance. Include controls for solvent (DMSO) and positive controls (e.g., bortezomib for MM). Monitor viability at 48–72 hours and validate findings with clonogenic assays .

Q. What are the optimal storage and handling protocols for this compound to ensure experimental reproducibility?

Store lyophilized this compound at -20°C, and reconstituted solutions in DMSO at -80°C. Avoid freeze-thaw cycles. Pre-warm to room temperature before use, and confirm solubility (5 mg/mL in DMSO) via sonication (10–15 minutes). Include vehicle controls matched to DMSO concentration in all assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Variations may arise from differences in cell lines, assay durations, or metabolic states. Systematically replicate experiments using identical conditions (e.g., RPMI-8226 cells, 48-hour exposure). Perform comparative analyses with orthogonal methods (e.g., ATP-based viability vs. caspase-3/7 activity assays). Use statistical tools like Bland-Altman plots to assess inter-study variability .

Q. What advanced models can elucidate this compound’s role in overcoming immunomodulatory drug resistance in MM?

Employ co-culture systems with bone marrow stromal cells to mimic the tumor microenvironment. Combine this compound with immunomodulatory agents (e.g., lenalidomide) and measure resistance markers (e.g., CRBN, IRF4) via qPCR. In vivo, use MM xenografts with acquired lenalidomide resistance and monitor tumor regression via bioluminescence imaging .

Q. How does this compound induce non-canonical autophagy in energy-stressed tumors, and how can this be leveraged therapeutically?

this compound activates MAP4K2-driven LC3A phosphorylation (e.g., S87D mutation), promoting tumor survival under glucose deprivation. To study this, use nutrient-deprived HNSCC models and assess autophagic flux (LC3-II/I ratio via Western blot, tandem mRFP-GFP-LC3 reporters). Combine this compound with metabolic inhibitors (e.g., 2-DG) to evaluate synthetic lethality .

Q. What strategies ensure robust validation of this compound’s specificity for MAP4K2/GCK in complex biological systems?

Perform CRISPR/Cas9 knockout of MAP4K2/GCK in target cells and compare this compound’s effects to wild-type. Use proteomic profiling (e.g., phospho-kinase arrays) to identify off-target effects. Validate findings with isoform-selective inhibitors or RNAi rescue experiments .

Q. Methodological Guidelines

  • Data Interpretation : Differentiate apoptosis-specific effects from general cytotoxicity by combining Annexin V assays with cell cycle analysis (PI staining) .
  • In Vivo Validation : Use PDX models for HNSCC and MM, administering this compound intravenously (5 mg/kg, 3× weekly). Monitor tumor volume and perform immunohistochemistry for cleaved caspase-3 and Ki-67 .
  • Ethical Reproducibility : Adhere to ARRIVE guidelines for animal studies and report detailed methods (e.g., dosing, randomization) per and .

Propriétés

IUPAC Name

4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJJIMUMNPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.